4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine
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Overview
Description
4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a sulfonyl group attached to a 2-methoxy-5-nitrobenzene moiety. This compound is typically a white to pale yellow solid at room temperature and is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine involves multiple steps:
Nitration: The starting material, 2-methoxybenzene, undergoes nitration to introduce a nitro group at the 5-position.
Sulfonylation: The nitro-substituted benzene is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Morpholine Introduction: Finally, the sulfonylated intermediate reacts with morpholine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-[(2-Amino-5-nitrobenzene)sulfonyl]morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or acids.
Scientific Research Applications
4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methoxybenzene)sulfonyl]morpholine: Lacks the nitro group, resulting in different reactivity and applications.
4-[(2-Nitrobenzene)sulfonyl]morpholine: Lacks the methoxy group, affecting its solubility and chemical behavior.
4-[(2-Methoxy-5-nitrobenzene)sulfonyl]piperidine: Contains a piperidine ring instead of morpholine, leading to variations in biological activity and chemical properties.
Uniqueness
4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both methoxy and nitro groups on the benzene ring, along with the sulfonyl-morpholine moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(2-methoxy-5-nitrophenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-18-10-3-2-9(13(14)15)8-11(10)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFCUQUUCAMULC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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